molecular formula C11H10N2O3 B1458654 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid CAS No. 1955531-64-2

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid

Cat. No. B1458654
M. Wt: 218.21 g/mol
InChI Key: VBWDKVZIUXBCEF-UHFFFAOYSA-N
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Description

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O3. Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid, is significant as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .


Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions. For instance, most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . There are also metal-free synthetic routes being developed .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Functionalized Isoxazoles : A study demonstrated the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives using a convenient scaffold, highlighting the compound's role in creating structurally diverse isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

  • Creation of Isoxazole-based Heterocycles : Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involves a 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, highlights the compound's potential in the development of antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

  • Heteropolyacid Catalysis in Synthesis : The synthesis of Isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones using ethyl 5-amino-3-methyl-4-isoxazole carboxylate, catalyzed by Keggin heteropolyacid, illustrates the compound's utility in green chemistry and efficient synthesis methods (Bamoharram, Roshani, Heravi, Mahdavi, Javid, & Emampour, 2010).

Optical and Electrochemical Properties

Antimicrobial and Pharmacological Applications

Future Directions

The future directions in the field of isoxazole derivatives include the development of new eco-friendly synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This is due to the significant role of isoxazole in drug discovery .

properties

IUPAC Name

5-ethyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWDKVZIUXBCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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